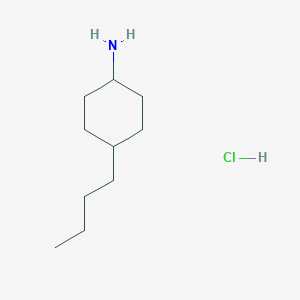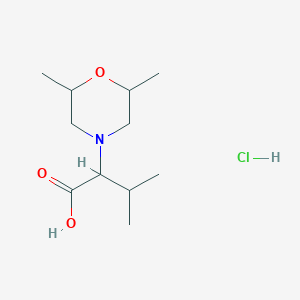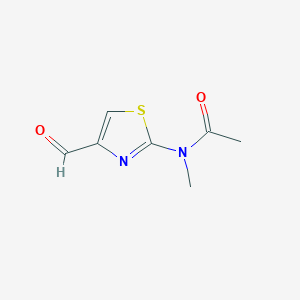![molecular formula C12H12ClF3N4O B1440360 2-氯-4-吗啉-4-基-7-(2,2,2-三氟乙基)-7H-吡咯并[2,3-d]嘧啶 CAS No. 1202885-79-7](/img/structure/B1440360.png)
2-氯-4-吗啉-4-基-7-(2,2,2-三氟乙基)-7H-吡咯并[2,3-d]嘧啶
描述
科学研究应用
新型杂环体系的合成
研究开发了从相关化合物开始合成新型杂环体系的方法。这包括将 8-肼基-3-苄基-5-(吗啉-4-基)四氢嘧啶结构转化为异构的五环结构,展示了含吗啉嘧啶在合成不同杂环化合物中的多功能性(Sirakanyan 等人,2018)。
在 PI3K-AKT-mTOR 通路抑制中的应用
吗啉衍生物在抑制 PI3K-AKT-mTOR 通路方面显示出显着相关性,这是癌症治疗中的一个重要靶点。这些化合物中的吗啉氧在形成氢键相互作用和传达对更广泛激酶组的选择性方面起着关键作用,使其成为癌症研究的宝贵工具(Hobbs 等人,2019)。
吡咯并[1,2-a]喹喔啉的合成
含吗啉的嘧啶已用于吡咯并[1,2-a]喹喔啉的合成,突出了它们在创建新型喹喔啉衍生物中的效用。这证明了该化合物在开发具有潜在药理应用的新型化学结构中的作用(Kim 等人,1990)。
抑制肿瘤坏死因子-α 和一氧化氮
嘧啶的吗啉衍生物已显示出抑制肿瘤坏死因子-α 和一氧化氮的潜力,表明它们在炎症和癌症中的潜在治疗应用(Lei 等人,2017)。
4-氨基取代嘧啶的合成
吗啉衍生物已被用于合成 4-氨基取代嘧啶,这在各种化学和药理应用中很重要。这证明了该化合物在开发具有潜在药用价值的新型化学实体中的作用(Kuznetsov 等人,2007)。
作用机制
Target of Action
The primary target of 2-Chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the repair of DNA double-strand breaks, making it a significant target in cancer research .
Mode of Action
2-Chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine acts as a potent and selective inhibitor of DNA-PK . It binds to the kinase domain of DNA-PK, inhibiting its activity. This inhibition results in the prevention of DNA-PK autophosphorylation, a key step in the DNA repair process .
Biochemical Pathways
By inhibiting DNA-PK, 2-Chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine disrupts the DNA double-strand break repair pathway . This disruption can lead to an accumulation of DNA damage in cancer cells, potentially leading to cell death and tumor regression .
Result of Action
The inhibition of DNA-PK by 2-Chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine can lead to an accumulation of DNA damage in cancer cells . This accumulation can trigger cell death mechanisms, leading to the death of cancer cells and potentially resulting in tumor regression .
生化分析
Biochemical Properties
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with focal adhesion kinase 1 (FAK1), a protein involved in cellular adhesion and signal transduction . The interaction between 2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine and FAK1 can modulate cellular adhesion processes and impact cell signaling pathways.
Cellular Effects
The effects of 2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK) activity, leading to reduced DNA-PK autophosphorylation in cancer cell lines . This inhibition can result in altered cell signaling and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound binds to DNA-PK, inhibiting its activity and preventing autophosphorylation . This inhibition disrupts DNA repair processes and can lead to changes in gene expression. Additionally, the compound’s interaction with FAK1 can modulate cellular adhesion and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can result in sustained inhibition of DNA-PK activity and altered cellular function.
Dosage Effects in Animal Models
The effects of 2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA-PK activity without causing significant toxicity . At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s activity and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Its distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can impact its interaction with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
4-[2-chloro-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N4O/c13-11-17-9(19-3-5-21-6-4-19)8-1-2-20(10(8)18-11)7-12(14,15)16/h1-2H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBXDSPBDQHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CN3CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)









